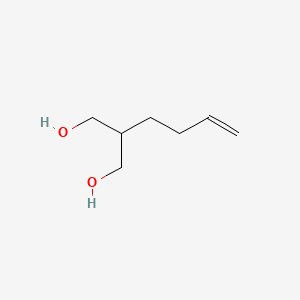

1,3-Propanediol, 2-(3-buten-1-yl)-

Description

Contextualization of Substituted 1,3-Propanediols in Contemporary Organic Chemistry and Materials Science

Substituted 1,3-propanediols are a class of organic molecules that have garnered significant attention in both contemporary organic chemistry and materials science. The parent compound, 1,3-propanediol (B51772), is a well-established monomer used in the production of a variety of polymers, most notably polytrimethylene terephthalate (B1205515) (PTT), a polyester (B1180765) with applications in carpets, textiles, and engineering thermoplastics. nih.gov Its utility stems from the two primary alcohol groups that readily participate in polymerization reactions.

The introduction of substituents at the C-2 position of the 1,3-propanediol backbone allows for the fine-tuning of the resulting material's properties. For instance, the incorporation of alkyl groups can influence the polymer's crystallinity, glass transition temperature, and solubility. mdpi.com This ability to tailor polymer characteristics through the rational design of substituted diol monomers is a key driver of research in this area. In organic synthesis, substituted 1,3-propanediols serve as versatile chiral building blocks and synthons for the preparation of more complex molecules.

Significance of Alkene Functionality in Diol Building Blocks for Enhanced Chemical Diversity

The presence of an alkene functionality within a diol building block, such as in the case of 1,3-Propanediol, 2-(3-buten-1-yl)- , introduces a powerful tool for enhancing chemical diversity. Alkenes are highly versatile functional groups that can undergo a wide array of chemical transformations. google.com These include, but are not limited to, addition reactions (e.g., hydrogenation, halogenation, hydrohalogenation), oxidation (e.g., epoxidation, dihydroxylation), and polymerization.

This appended reactivity allows for post-polymerization modification of materials derived from such monomers. For example, the pendant butenyl group in a polymer chain could be used for cross-linking, grafting of other polymer chains, or the attachment of specific functional molecules to tailor the material's surface properties or biological activity. This dual functionality—a diol for polymerization and an alkene for subsequent chemical modification—makes such compounds highly attractive for the development of advanced materials with complex architectures and tailored functions.

Research Rationale and Academic Objectives for Investigating 1,3-Propanediol, 2-(3-buten-1-yl)-

The specific investigation of 1,3-Propanediol, 2-(3-buten-1-yl)- is predicated on the synergistic potential of its structural features. While specific research data for this exact compound is notably scarce in publicly accessible literature, with its ChemSpider entry being deprecated, the theoretical rationale for its study remains compelling. chemspider.com

The primary academic objectives for investigating this molecule would be:

Synthesis and Characterization: To develop a viable and efficient synthetic route to produce high-purity 1,3-Propanediol, 2-(3-buten-1-yl)- . This would involve a detailed characterization of the molecule's physical and spectroscopic properties.

Polymerization Studies: To explore its use as a monomer in the synthesis of novel polyesters and polyurethanes. The impact of the 2-(3-buten-1-yl) substituent on the polymerization kinetics and the thermal and mechanical properties of the resulting polymers would be of significant interest.

Post-Polymerization Modification: To investigate the chemical reactivity of the pendant butenyl group in the resulting polymers. This would include exploring cross-linking reactions to create thermosets or elastomers, and grafting reactions to create functionalized materials.

Structure-Property Relationship Analysis: To systematically study how the unique branched and unsaturated structure of this diol influences the macroscopic properties of the derived materials, contributing to a deeper understanding of polymer science principles.

Given the lack of concrete experimental data, the following table presents a set of predicted physicochemical properties for 1,3-Propanediol, 2-(3-buten-1-yl)- based on its chemical structure and comparison with analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

| Boiling Point | Estimated 220-240 °C |

| Density | Estimated 0.98-1.02 g/cm³ |

| Solubility in Water | Moderately soluble |

| Appearance | Colorless to pale yellow liquid |

Properties

IUPAC Name |

2-but-3-enylpropane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-2-3-4-7(5-8)6-9/h2,7-9H,1,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHNIFBEMXMKKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20547104 | |

| Record name | 2-(But-3-en-1-yl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16652-26-9 | |

| Record name | 2-(But-3-en-1-yl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Propanediol, 2 3 Buten 1 Yl

De Novo Chemical Synthesis Routes for Branched Diols with Terminal Unsaturation

The de novo synthesis of 2-(3-buten-1-yl)-1,3-propanediol necessitates the strategic assembly of its unique carbon skeleton. This involves creating a three-carbon propanediol (B1597323) backbone and installing a four-carbon butenyl group at the central carbon atom. Chemists have developed multi-step pathways that build this structure from simpler, more readily available precursors.

Multi-Step Organic Synthesis Approaches Involving Carbon-Carbon Bond Formation

Central to the synthesis of this branched diol are reactions that form new carbon-carbon bonds. These methods are foundational in organic chemistry for constructing complex molecular architectures from basic building blocks. numberanalytics.com

One effective strategy is modeled after the synthesis of 1,3-propanediol (B51772) (1,3-PDO), which can be produced by the reduction of 3-hydroxypropanal (B37111) (3-HPA). acs.orgnih.govchemicalbook.com By extension, the target-branched diol can be synthesized by first creating a substituted 3-hydroxypropanal, specifically 2-(3-buten-1-yl)-3-hydroxypropanal, and then reducing its aldehyde functional group.

The key carbon-carbon bond-forming step is a crossed aldol (B89426) condensation. prutor.ai This reaction involves the enolate of one aldehyde attacking the carbonyl group of another. youtube.com In a potential synthesis for 2-(3-buten-1-yl)-1,3-propanediol, the enolate is generated from 5-hexenal (B1605083) by deprotonating the α-carbon. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of formaldehyde. The resulting aldol addition product is the crucial intermediate, 2-(3-buten-1-yl)-3-hydroxypropanal. Subsequent reduction of the aldehyde group in this intermediate, typically using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation, yields the final product, 2-(3-buten-1-yl)-1,3-propanediol.

Table 1: Aldol Condensation Route Summary

| Step | Starting Material 1 | Starting Material 2 | Key Reagent | Intermediate/Product |

| 1. Enolate Formation | 5-Hexenal | - | Base (e.g., NaOH) | 5-Hexenal Enolate |

| 2. Aldol Addition | 5-Hexenal Enolate | Formaldehyde | - | 2-(3-buten-1-yl)-3-hydroxypropanal |

| 3. Reduction | 2-(3-buten-1-yl)-3-hydroxypropanal | - | NaBH₄ or H₂/Catalyst | 1,3-Propanediol, 2-(3-buten-1-yl)- |

Alternative synthetic routes utilize olefination reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reaction to construct the carbon skeleton before the final diol is formed. wikipedia.orgalfa-chemistry.com These reactions are powerful tools for creating carbon-carbon double bonds with high control. organic-chemistry.orglibretexts.org

A plausible HWE-based synthesis involves a Michael addition followed by olefination and reduction. The synthesis commences with a Michael addition of a malonic ester, such as diethyl malonate, to an α,β-unsaturated aldehyde like acrolein. This forms diethyl 2-(3-oxopropyl)malonate. The aldehyde functional group of this intermediate is then subjected to a Wittig reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This step converts the aldehyde into a terminal alkene, creating the desired butenyl group and forming the key intermediate, diethyl 2-(3-buten-1-yl)malonate. The final step involves the reduction of both ester functionalities to primary alcohols using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), which furnishes the target diol. The HWE reaction, a variation of the Wittig reaction, can also be employed and is often favored due to the easier removal of the phosphate (B84403) by-product. alfa-chemistry.comorganic-chemistry.org

Table 2: Horner-Wadsworth-Emmons/Wittig Route Summary

| Step | Starting Material(s) | Key Reagent/Reaction | Intermediate/Product |

| 1. C-C Bond Formation | Diethyl malonate, Acrolein | Michael Addition | Diethyl 2-(3-oxopropyl)malonate |

| 2. Olefination | Diethyl 2-(3-oxopropyl)malonate | Wittig Reagent (Ph₃P=CH₂) | Diethyl 2-(3-buten-1-yl)malonate |

| 3. Reduction | Diethyl 2-(3-buten-1-yl)malonate | LiAlH₄ | 1,3-Propanediol, 2-(3-buten-1-yl)- |

Organometallic Catalysis in the Construction of Functionalized Diols

Modern synthetic chemistry increasingly relies on organometallic catalysis to achieve efficient and selective bond formations. These methods are particularly useful for constructing complex molecules like functionalized diols.

Palladium-catalyzed cross-coupling reactions, such as the Negishi, Suzuki, or Kumada couplings, provide a direct method for introducing the butenyl group onto a pre-formed backbone. uwindsor.canih.govrug.nl A representative strategy would involve a Negishi coupling.

This synthesis would begin with a protected 1,3-propanediol derivative that has a leaving group, such as a bromine atom, at the C2 position. An example of such a starting material is 5-bromo-2,2-dimethyl-1,3-dioxane, where the diol is protected as a ketal. The butenyl group is introduced using an organometallic reagent, specifically 3-butenylzinc bromide. The cross-coupling reaction is carried out in the presence of a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. nih.gov This reaction forms 5-(3-buten-1-yl)-2,2-dimethyl-1,3-dioxane. The synthesis is completed by the removal of the dimethyl ketal protecting group under mild acidic conditions, which regenerates the 1,3-diol functionality and yields the final product.

Table 3: Cross-Coupling Route Summary

| Component | Example | Role |

| Electrophile | 5-Bromo-2,2-dimethyl-1,3-dioxane | Diol backbone precursor |

| Nucleophile | 3-Butenylzinc Bromide | Source of the butenyl group |

| Catalyst | Pd(PPh₃)₄ | Facilitates C-C bond formation |

| Final Step | Acidic Deprotection | Unveils the diol |

Hydroformylation, also known as the oxo process, is an industrial reaction that introduces a formyl group (aldehyde) and a hydrogen atom across an alkene's double bond. rsc.org By carefully selecting the substrate and catalyst, this reaction can be guided to produce a branched aldehyde, a key intermediate for the target diol.

A potential hydroformylation-based route could start with the unsaturated alcohol 2-(3-buten-1-yl)-2-propen-1-ol. The hydroformylation of this precursor using syngas (a mixture of carbon monoxide and hydrogen) and a rhodium-based catalyst with bulky phosphine (B1218219) ligands can be controlled to favor the addition of the formyl group to the internal carbon of the propenol double bond. This regioselectivity yields the desired branched aldehyde, 2-(3-buten-1-yl)-3-hydroxypropanal. This intermediate is the same one generated in the aldol condensation pathway. As before, a final reduction step is required to convert the newly formed aldehyde group into a primary alcohol, thus completing the synthesis of 2-(3-buten-1-yl)-1,3-propanediol. rsc.org

Table 4: Hydroformylation Route Summary

| Step | Precursor | Key Reagent/Reaction | Key Intermediate |

| 1. Hydroformylation | 2-(3-buten-1-yl)-2-propen-1-ol | CO, H₂, Rh-catalyst | 2-(3-buten-1-yl)-3-hydroxypropanal |

| 2. Reduction | 2-(3-buten-1-yl)-3-hydroxypropanal | NaBH₄ or H₂/Catalyst | 1,3-Propanediol, 2-(3-buten-1-yl)- |

Stereoselective Synthesis Strategies for Chiral Analogs of 1,3-Propanediol, 2-(3-buten-1-yl)-

The creation of chiral 2-substituted 1,3-propanediols is of significant interest as these molecules serve as valuable building blocks for natural products and pharmaceuticals. acs.orgacs.org While specific methods for 1,3-Propanediol, 2-(3-buten-1-yl)- are not extensively documented, general strategies for analogous structures provide a clear blueprint.

A common and effective approach involves the asymmetric modification of a prochiral precursor, such as a derivative of malonic acid. For instance, the synthesis could begin with a dialkyl malonate which undergoes a Michael addition or an allylation reaction to introduce the 2-(3-buten-1-yl) substituent. To achieve stereoselectivity, this reaction can be catalyzed by a chiral catalyst or guided by a chiral auxiliary. Subsequent reduction of the two ester groups to alcohols would yield the desired chiral diol.

Another powerful strategy is the diastereoselective reduction of a corresponding 2-substituted-1,3-diketone or β-hydroxy ketone. acs.orgnih.gov This can be accomplished using stereoselective chemical reducing agents or, increasingly, through enzymatic reduction which offers high enantiomeric excess (e.e.). acs.orgacs.org For example, a one-pot, two-step enzymatic reduction using ketoreductases has been demonstrated for various 2-alkyl-1,3-diketones, producing optically pure 2-substituted 1,3-diols with high stereoselectivity and chemical yield. acs.orgacs.orgnih.gov

Furthermore, a modular approach using photo-hydrogen atom transfer (HAT)/nickel dual catalysis has been developed for the one-pot construction of enantiomerically enriched 1,3-diols from the parent 1,3-propanediol. nih.gov This method involves temporarily masking the diol group, performing a stereoselective C(sp³)–H functionalization, and then deprotection, offering a pathway to various chiral 1,3-diols. nih.gov Such advanced catalytic systems could potentially be adapted for the synthesis of chiral analogs of 1,3-Propanediol, 2-(3-buten-1-yl)-.

Biotechnological and Biocatalytic Approaches for the Production of 1,3-Propanediol, 2-(3-buten-1-yl)-

Biotechnological production of specialty chemicals from renewable resources is a cornerstone of green chemistry. chemmethod.com Although the direct microbial fermentation of 1,3-Propanediol, 2-(3-buten-1-yl)- has not been reported, the extensive research and commercial success in producing the parent compound, 1,3-propanediol (1,3-PDO), provide a robust foundation for developing such a process. frontiersin.orgnih.govnih.gov

Microbial Fermentation Pathways Utilizing Renewable Carbon Sources

Natural microorganisms such as Klebsiella, Clostridia, and Citrobacter species are known to produce 1,3-PDO from glycerol (B35011), a byproduct of biodiesel production. chemmethod.comcelignis.com The core pathway involves two key enzymes: a glycerol dehydratase and a 1,3-propanediol oxidoreductase. frontiersin.org The challenge to produce a substituted diol like 1,3-Propanediol, 2-(3-buten-1-yl)- lies in engineering a microorganism to accept a modified precursor or introducing novel enzymatic activities that can append the butenyl side chain.

Metabolic engineering has been instrumental in developing highly efficient microbial cell factories for chemical production. nih.gov Model organisms like Escherichia coli and production hosts like Klebsiella pneumoniae have been extensively engineered to enhance 1,3-PDO production from renewable feedstocks like glycerol and glucose. nih.govnih.govnih.gov

Key Metabolic Engineering Strategies for 1,3-PDO Production Applicable to Novel Diols:

Pathway Introduction: The 1,3-PDO synthesis pathway from K. pneumoniae, typically involving the dhaB and dhaT genes, has been successfully expressed in E. coli, a more industrially robust host. bibliotekanauki.plnih.gov

Redox Balance and Cofactor Regeneration: 1,3-PDO production is highly dependent on the availability of the reducing equivalent NADH. A key bottleneck is often cofactor regeneration. nih.govdaneshyari.com Strategies to address this include introducing heterologous pathways, such as an NADP+-dependent glyceraldehyde-3-phosphate dehydrogenase, to improve the NADH or NADPH pool. nih.govdaneshyari.comresearchgate.net

Byproduct Elimination: To maximize carbon flux towards the desired product, competing metabolic pathways that lead to byproducts like lactate (B86563) and 2,3-butanediol (B46004) are often deleted. frontiersin.orgnih.gov For example, deleting the ldhA (lactate dehydrogenase) gene in K. pneumoniae eliminates lactate formation and enhances 1,3-PDO production. frontiersin.org

Substrate Utilization: Engineering strains to co-utilize different carbon sources, like glucose and glycerol, can enhance both cell growth and product formation. nih.govdaneshyari.com

To produce 1,3-Propanediol, 2-(3-buten-1-yl)-, one could envision introducing a novel enzymatic pathway into an optimized 1,3-PDO production host. This hypothetical pathway would need to synthesize a 2-(3-buten-1-yl)-substituted glycerol or a related three-carbon precursor that the native or modified 1,3-PDO pathway could then convert to the final product.

Table 1: Examples of Metabolic Engineering in E. coli and K. pneumoniae for 1,3-PDO Production

| Engineered Strain | Key Modification(s) | Substrate | Titer (g/L) | Yield (mol/mol) | Reference |

|---|---|---|---|---|---|

| E. coli JA11 | Introduced NADP+-dependent GAPDH, optimized glucose/glycerol transport | Glycerol + Glucose | 13.47 | 0.64 | nih.govdaneshyari.com |

| K. pneumoniae J2B | Overexpressed glycerol-3-phosphate pathway, disrupted glycerol oxidation | Glucose | N/A (Produced 1,3-PDO + Glycerol) | 0.27 | nih.gov |

| K. pneumoniae FMME-6 | ARTP mutagenesis, blocked byproduct pathways (ldhA, budA, aldA), overexpressed dhaB/yqhD | Glycerol | 118 | 0.42 (conversion rate) | nih.gov |

Directed evolution and traditional mutagenesis are powerful tools to improve microbial strains for industrial applications. frontiersin.org These methods can enhance tolerance to substrate and product inhibition, improve enzyme activity, and ultimately lead to higher production titers and selectivity.

Atmospheric and room temperature plasma (ARTP) mutagenesis, for example, has been used to generate K. pneumoniae mutants with high tolerance to osmotic pressure, resulting in a significant increase in 1,3-PDO titer. nih.gov Genome shuffling has also been employed to improve K. pneumoniae strains for enhanced 1,3-PDO production. researchgate.net

For a novel compound like 1,3-Propanediol, 2-(3-buten-1-yl)-, directed evolution could be applied to newly introduced enzymes to improve their specificity for a substituted substrate. Additionally, the host strain could be evolved to better tolerate the novel product, which may have different toxicity profiles compared to the parent 1,3-PDO.

Enzymatic Synthesis and Biotransformation of Precursors to 1,3-Propanediol, 2-(3-buten-1-yl)-

Enzymatic synthesis, or biotransformation, offers a highly selective alternative to whole-cell fermentation. nih.gov This approach uses purified enzymes or whole cells as sources of enzymes to convert a specific precursor to a desired product. mdpi.com This method is particularly valuable for producing chiral compounds with high optical purity. nih.govnih.gov

A biocatalytic cascade reaction has been designed for the stereoselective synthesis of optically pure 2-alkyl-1,3-diols. acs.orgacs.org This process uses two ketoreductases in a one-pot reaction to perform a stereoselective diketone reduction followed by a hydroxy ketone reduction, avoiding the isolation of the intermediate. acs.orgnih.gov This strategy could be directly applicable to the synthesis of 1,3-Propanediol, 2-(3-buten-1-yl)- by starting with the corresponding 2-(3-buten-1-yl)-1,3-diketone.

Table 2: One-Pot Enzymatic Synthesis of 2-Substituted 1,3-Diols

| Substrate (2-Alkyl-1,3-diketone) | Enzyme System | Product | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| 2-Methyl-1,3-pentanedione | Ketoreductase Cascade | (2R,3S)-2-Methyl-1,3-pentanediol | >99% | >99% | acs.orgacs.org |

| 2-Ethyl-1,3-pentanedione | Ketoreductase Cascade | (2S,3S)-2-Ethyl-1,3-pentanediol | >99% | >99% | acs.orgacs.org |

Optimization of Bioreactor Conditions for Maximum Production of the Substituted Diol

The translation of a promising laboratory strain into a viable industrial process hinges on the optimization of bioreactor conditions. Key parameters include pH, temperature, substrate feeding strategy, and aeration. mdpi.com Fed-batch fermentation is a widely adopted strategy for high-density cell cultivation and to avoid substrate inhibition, leading to high product titers. nih.govnih.gov

For 1,3-PDO production by K. pneumoniae and C. freundii, maintaining a neutral pH (around 7.0) and a temperature of 30-37°C is often optimal. nih.govmdpi.com A crucial aspect is controlling the concentration of the glycerol substrate, as high concentrations can be inhibitory. celignis.com Fed-batch strategies, where glycerol is fed continuously or intermittently to maintain a low concentration in the bioreactor, have proven effective, achieving 1,3-PDO concentrations well over 100 g/L. nih.govnih.gov

Cell immobilization is another advanced technique used to enhance productivity. nih.govnih.gov By immobilizing cells in a fixed-bed reactor, high cell densities can be maintained, and the fermentation can be run for extended periods in repeated-batch mode, leading to stable and high volumetric productivity. nih.gov These established bioreactor strategies for 1,3-PDO would be the starting point for optimizing the production of any novel substituted diol.

Table 3: Fermentation Parameters for High-Titer 1,3-PDO Production

| Microorganism | Fermentation Mode | Key Optimized Parameter(s) | Max 1,3-PDO Titer (g/L) | Productivity (g/L/h) | Reference |

|---|---|---|---|---|---|

| Clostridium butyricum DL07 | Sequential Fed-Batch | Inoculation from exponential phase | 104.8 | 3.38 | nih.gov |

| Klebsiella pneumoniae | Repeated Fed-Batch (Immobilized) | Cell immobilization | >80 | 1.61 | nih.gov |

| Citrobacter freundii AD119 | Fed-Batch | pH (7.0), Temp (30°C) | 53.44 | N/A | mdpi.com |

| Klebsiella pneumoniae FMME-6 | Fed-Batch | Optimized fermentation parameters | 118 | 2.46 | nih.gov |

Chemical Transformations and Reaction Pathways of 1,3 Propanediol, 2 3 Buten 1 Yl

Reactivity of Hydroxyl Groups in the Presence of an Alkene Functionality

The two primary hydroxyl groups of 1,3-propanediol (B51772), 2-(3-buten-1-yl)- are amenable to reactions common to simple diols like 1,3-propanediol (1,3-PDO). These reactions, including esterification, etherification, and urethane (B1682113) formation, can proceed while leaving the butenyl group intact for subsequent modifications.

Esterification Reactions for the Synthesis of Polymeric Monomers and Intermediates

The diol functionality of 1,3-propanediol, 2-(3-buten-1-yl)- can undergo esterification with carboxylic acids or their derivatives to form esters. This reaction is fundamental in the synthesis of polyesters. For instance, reaction with a dicarboxylic acid, such as terephthalic acid, can lead to the formation of polyester (B1180765) chains, with the butenyl group providing a site for cross-linking or further functionalization.

The general reactivity of 1,3-propanediol in esterification is well-established. For example, the production of poly(trimethylene terephthalate) (PTT) involves the esterification of 1,3-propanediol with terephthalic acid. google.comnih.gov This process is often catalyzed by tin or titanium compounds. google.com It has been demonstrated that the esterification of terephthalic acid with 1,3-propanediol can take several hours to reach completion, with the reaction time being influenced by the choice of catalyst. google.com

Table 1: Examples of Esterification Reactions with 1,3-Propanediol

| Reactant | Catalyst | Reaction Time (hours) | Product |

|---|---|---|---|

| Terephthalic Acid | n-butylstannoic acid (149 ppm Sn) | 4.5 | Poly(trimethylene terephthalate) Prepolymer |

| Terephthalic Acid | n-butylstannoic acid (99 ppm Sn) | 5.5 | Poly(trimethylene terephthalate) Prepolymer |

| Terephthalic Acid | tetraisopropyl titanate (62 ppm Ti) | 7.5 | Poly(trimethylene terephthalate) Prepolymer |

| Terephthalic Acid | None | >16 | Poly(trimethylene terephthalate) Prepolymer |

Data sourced from a patent on the esterification of 1,3-propanediol. google.com

Etherification Reactions and Cyclic Acetal/Ketal Formation

The hydroxyl groups can also participate in etherification reactions. A particularly useful transformation is the reaction with aldehydes and ketones to form cyclic acetals or ketals. organic-chemistry.orglibretexts.orgyoutube.com This reaction is typically catalyzed by an acid and serves as a method for protecting the diol functionality. organic-chemistry.orggoogle.com The formation of a six-membered 1,3-dioxane (B1201747) ring is generally favored. organic-chemistry.orgyoutube.com

The reaction of a ketone, such as 2-pentanone, with 1,3-propanediol in the presence of an acid catalyst results in the formation of a cyclic acetal. libretexts.org This type of reaction is reversible and can be driven to completion by removing the water formed during the reaction. organic-chemistry.orggoogle.com Various catalysts, including toluenesulfonic acid, iodine, and zirconium tetrachloride, can be employed to facilitate this transformation under mild conditions. organic-chemistry.org

Table 2: Catalysts for Cyclic Acetal Formation with 1,3-Propanediol

| Catalyst | Key Features |

|---|---|

| Toluenesulfonic acid | Standard procedure with azeotropic removal of water. organic-chemistry.org |

| Iodine | Catalyzes reaction with 1,3-bis(trimethylsiloxy)propane under neutral, aprotic conditions. organic-chemistry.org |

| Zirconium tetrachloride (ZrCl₄) | Highly efficient and chemoselective for acetalization. organic-chemistry.org |

Urethane Formation for Polyurethane Synthesis

The reaction of the diol with diisocyanates yields polyurethanes. ontosight.aiontosight.aiepa.gov This is a key reaction in the production of a wide range of polymeric materials. ontosight.ai The hydroxyl groups of 1,3-propanediol, 2-(3-buten-1-yl)- would react with the isocyanate groups (-NCO) to form urethane linkages (-NH-CO-O-). The butenyl side chain would remain available for post-polymerization modifications, such as vulcanization, to create cross-linked polyurethane elastomers.

The synthesis of polyurethanes often involves the reaction of a diol with a diisocyanate, such as 1,3-diisocyanatomethylbenzene or 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane. ontosight.aiepa.gov In some cases, the isocyanate groups are temporarily "blocked" with a protecting group like phenol (B47542) to control the polymerization process. ontosight.ai 1,3-Propanediol itself is utilized as a building block for polyester and polyether polyols, which are then used in the synthesis of polyurethane dispersions. pcimag.com

Reactions Involving the Butenyl Unsaturation for Functionalization

The terminal double bond of the butenyl group provides a reactive site for a variety of transformations, allowing for the modification of the molecule's structure and properties.

Olefin Metathesis Reactions for Oligomerization or Polymerization

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. In the context of 1,3-propanediol, 2-(3-buten-1-yl)-, this reaction could be used for ring-opening metathesis polymerization (ROMP) if a cyclic olefin were formed first, or for acyclic diene metathesis (ADMET) polymerization. ADMET polymerization of the diene would lead to the formation of a polymer with repeating units connected by double bonds, with the diol functionality available for further reactions.

Addition Reactions to the Double Bond

A variety of addition reactions can occur across the butenyl double bond, leading to a range of functionalized derivatives.

Hydrogenation: The double bond can be saturated through catalytic hydrogenation to yield 1,3-propanediol, 2-butyl-. This transformation would convert the unsaturated side chain into a saturated alkyl group, altering the physical properties of the molecule and any resulting polymers. The hydrogenation of 3-hydroxypropionaldehyde to 1,3-propanediol is a well-known industrial process. google.comresearchgate.net

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond would result in the formation of a dihalo-substituted derivative, for example, 1,3-propanediol, 2-(3,4-dibromobutyl)-. This introduces halogen atoms that can serve as leaving groups in subsequent nucleophilic substitution reactions.

Hydroboration-Oxidation: This two-step reaction sequence provides a method for the anti-Markovnikov hydration of the double bond. wikipedia.orglibretexts.orgmasterorganicchemistry.com Treatment of 1,3-propanediol, 2-(3-buten-1-yl)- with a borane (B79455) reagent (e.g., BH₃ in THF), followed by oxidation with hydrogen peroxide (H₂O₂) and a base, would yield 1,3-propanediol, 2-(4-hydroxybutyl)-. wikipedia.orglibretexts.orgkhanacademy.orgmasterorganicchemistry.com This reaction is stereospecific, resulting in the syn-addition of the hydrogen and hydroxyl group across the double bond. wikipedia.orgmasterorganicchemistry.com This introduces a third hydroxyl group, creating a triol that can be used to form highly cross-linked polymers.

Table 3: Key Features of Hydroboration-Oxidation

| Feature | Description |

|---|---|

| Regioselectivity | Anti-Markovnikov: the hydroxyl group adds to the less substituted carbon. wikipedia.orglibretexts.orgkhanacademy.orgmasterorganicchemistry.com |

| Stereospecificity | Syn-addition: the hydrogen and hydroxyl group add to the same face of the double bond. wikipedia.orgmasterorganicchemistry.com |

| Mechanism | Concerted addition of borane to the alkene, followed by oxidation of the carbon-boron bond to a carbon-oxygen bond. libretexts.orgmasterorganicchemistry.com |

Oxidation Reactions (e.g., epoxidation, dihydroxylation for further functionalization)

The butenyl side-chain of 1,3-propanediol, 2-(3-buten-1-yl)- is susceptible to various oxidation reactions, providing a pathway to introduce new functional groups. As a homoallylic alcohol, the presence of the hydroxyl groups can influence the stereoselectivity of these transformations.

Epoxidation: The conversion of the terminal double bond into an epoxide ring creates a reactive three-membered ether that can be readily opened by various nucleophiles, enabling further functionalization. Several catalytic systems are effective for the epoxidation of homoallylic alcohols. organic-chemistry.orgorganic-chemistry.orgnih.govacs.org Vanadium-based catalysts, in particular, are known for their high selectivity in the epoxidation of alkenes with allylic and homoallylic alcohols. organic-chemistry.orgnih.govwikipedia.org For instance, chiral bishydroxamic acid ligands in complex with vanadium can facilitate the asymmetric epoxidation of homoallylic alcohols, yielding chiral epoxides with high enantioselectivity. organic-chemistry.orgnih.gov Another efficient method involves using methyltrioxorhenium (MTO) as a catalyst with aqueous hydrogen peroxide, an environmentally benign oxidant. organic-chemistry.org This system has been shown to effectively epoxidize homoallylic alcohols to 3,4-epoxy alcohols in high yields. organic-chemistry.org

Table 1: Catalytic Systems for Epoxidation of Homoallylic Alcohols

| Catalyst System | Oxidant | Key Features | Reference(s) |

|---|---|---|---|

| Vanadium / Chiral Bishydroxamic Acid Ligands | Cumene hydroperoxide (CHP) or tert-butyl hydroperoxide (TBHP) | High enantioselectivity for asymmetric epoxidation. organic-chemistry.orgnih.gov | organic-chemistry.orgnih.gov |

| Methyltrioxorhenium (MTO) / 3-Methylpyrazole | Aqueous hydrogen peroxide (H₂O₂) | High yields, environmentally friendly, can be performed under solvent-free conditions. organic-chemistry.org | organic-chemistry.org |

| Tungsten / Bishydroxamic Acid Complex | Aqueous hydrogen peroxide (H₂O₂) | Efficient for a range of allylic and homoallylic alcohols, yielding products with high enantiomeric excess. acs.org | acs.org |

Dihydroxylation: The alkene can be converted into a vicinal diol through dihydroxylation, adding two hydroxyl groups across the double bond. This transformation further increases the hydroxyl functionality of the molecule. The most common methods for dihydroxylation involve high-oxidation-state transition metals like osmium or manganese. wikipedia.org The Sharpless asymmetric dihydroxylation, using osmium tetroxide (OsO₄) in the presence of a chiral quinine (B1679958) ligand, is a powerful method for producing chiral diols with high enantioselectivity. wikipedia.org This reaction is highly site-selective, typically reacting with the most electron-rich double bond in a molecule. wikipedia.org Catalytic amounts of the toxic and expensive OsO₄ are used in conjunction with a stoichiometric co-oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO). wikipedia.orgwikipedia.org The mechanism involves the formation of a cyclic osmate ester intermediate, which is then hydrolyzed to yield the syn-diol. wikipedia.orglibretexts.org

Table 2: Reagents for Dihydroxylation of Alkenes

| Reagent/Method | Key Features | Stereochemistry | Reference(s) |

|---|---|---|---|

| Osmium Tetroxide (OsO₄) / NMO (Upjohn Dihydroxylation) | Catalytic OsO₄, reliable for syn-dihydroxylation. wikipedia.org | Syn-addition | wikipedia.org |

| Potassium Permanganate (KMnO₄) | Less expensive than OsO₄ but can lead to over-oxidation and lower yields. libretexts.org | Syn-addition | libretexts.org |

| Sharpless Asymmetric Dihydroxylation (OsO₄, chiral ligand, co-oxidant) | Produces chiral diols with high enantioselectivity. wikipedia.org | Syn-addition | wikipedia.org |

Click Chemistry Approaches for Side-Chain Functionalization (e.g., thiol-ene reactions)

The terminal alkene of the butenyl side-chain is an ideal handle for modification using "click chemistry," a class of reactions known for their high efficiency, selectivity, and mild reaction conditions. wikipedia.orgtaylorandfrancis.com The thiol-ene reaction, in particular, is a robust method for the functionalization of 1,3-propanediol, 2-(3-buten-1-yl)-. wikipedia.org

The thiol-ene reaction involves the addition of a thiol (R-SH) across the double bond of an alkene. wikipedia.org This reaction can proceed through two primary mechanisms: a radical-mediated addition or a base/nucleophile-catalyzed Michael addition. wikipedia.orgalfa-chemistry.com

Radical-Mediated Thiol-Ene Addition: This is the most common pathway, typically initiated by UV light or a thermal radical initiator. wikipedia.orgfiveable.me The process is a chain reaction:

Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol. fiveable.meyoutube.com

Propagation: The thiyl radical adds to the alkene in an anti-Markovnikov fashion, forming a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical to continue the chain. wikipedia.orgfiveable.me This method is highly efficient, often reaching completion quickly under ambient conditions and is not inhibited by oxygen. alfa-chemistry.com

Michael Addition Thiol-Ene Reaction: This pathway is catalyzed by a base or nucleophile. wikipedia.org The base deprotonates the thiol to form a thiolate anion, which then acts as a nucleophile, attacking the alkene in a conjugate addition to form a carbanion. alfa-chemistry.com This intermediate is then protonated to give the final anti-Markovnikov thioether product. alfa-chemistry.com

The versatility of the thiol-ene reaction allows for the attachment of a wide array of functional groups to the butenyl side-chain, depending on the structure of the thiol used. This has been widely applied in materials science for surface functionalization and the synthesis of functional polymers. nih.govbohrium.comnih.gov For example, by reacting 1,3-propanediol, 2-(3-buten-1-yl)- with functional thiols, one can introduce moieties that impart hydrophobicity, hydrophilicity, or specific binding capabilities. nih.gov

Polymerization and Advanced Materials Science Applications of 1,3 Propanediol, 2 3 Buten 1 Yl

Elucidation of Structure-Property Relationships in Derived Materials

Impact of Butenyl Branching on Polymer Morphology, Crystallinity, and Phase Behavior (e.g., comparing to 2-methyl-1,3-propanediol (B1210203) derivatives)

The molecular architecture of the monomer unit is a primary determinant of a polymer's bulk properties. The introduction of a side-chain on the 1,3-propanediol (B51772) backbone fundamentally alters polymer chain packing, thereby influencing morphology, crystallinity, and phase behavior.

The 2-(3-buten-1-yl)- group exerts a far more profound influence. Being significantly larger and more flexible than a methyl group, the butenyl branch introduces substantial steric hindrance. This makes it exceptionally difficult for the polymer chains to align into a compact, ordered, lamellar structure characteristic of a crystalline state. Consequently, polyesters synthesized with a high content of 1,3-propanediol, 2-(3-buten-1-yl)- are expected to be almost entirely amorphous. This amorphous nature results in materials that are transparent, as the lack of crystalline domains prevents light scattering. The phase behavior is dominated by a glass transition rather than a distinct melting point, which is typical for highly crystalline materials.

Interactive Table 1: Comparative Impact of Side-Chain Branching on Polyester (B1180765) Crystallinity

| Monomer | Side-Chain Structure | Effect on Chain Packing | Expected Polymer Crystallinity |

| 1,3-Propanediol | None (linear) | Allows for efficient, ordered packing | Semi-crystalline |

| 2-Methyl-1,3-propanediol | -CH₃ | Moderately disrupts chain packing | Reduced crystallinity / Amorphous |

| 1,3-Propanediol, 2-(3-buten-1-yl)- | -CH₂-CH₂-CH=CH₂ | Severely disrupts chain packing | Highly Amorphous |

Influence on Thermal and Mechanical Properties (e.g., tensile strength, elasticity, glass transition temperature)

The shift from a semi-crystalline to a highly amorphous morphology, driven by the butenyl branching, has direct and predictable consequences for the material's thermal and mechanical properties.

Thermal Properties: The glass transition temperature (Tg) marks the transition from a rigid, glassy state to a more flexible, rubbery state. The effect of branching on Tg can be complex. While increased free volume from branching can enhance chain mobility and lower Tg, the presence of a bulky side group can also restrict segmental rotation, thereby increasing Tg. researchgate.net For polymers made from 2-methyl-1,3-propanediol, the methyl group disrupts crystallinity, resulting in an amorphous polymer with a low glass transition temperature, often below -40 °C for soft segments. mdpi.com In contrast, the much larger butenyl group in polymers from 1,3-propanediol, 2-(3-buten-1-yl)- would significantly restrict the motion of the polymer backbone, leading to a higher Tg compared to its 2-methyl counterpart, assuming no cross-linking.

Mechanical Properties: The mechanical response of these polymers is intrinsically linked to their degree of crystallinity. Amorphous polymers are generally less rigid and exhibit lower tensile strength but greater ductility and elasticity compared to their semi-crystalline analogs. uomustansiriyah.edu.iq Therefore, a linear, uncross-linked polyester made from 1,3-propanediol, 2-(3-buten-1-yl)- would be expected to be a soft, flexible material with high elongation at break but low tensile strength. This is comparable to polyesters made with 2-methyl-1,3-propanediol, which are noted for providing an excellent balance of elongation and flexibility.

The key differentiator for the butenyl-containing polymer is its potential for cross-linking. Before cross-linking, it behaves as a soft thermoplastic. After cross-linking through the pendant butenyl chains, it transforms into a thermoset. This transformation dramatically enhances its mechanical properties, leading to a significant increase in tensile strength, modulus, and dimensional stability, while reducing elasticity. This tunability allows for the creation of materials ranging from soft elastomers to high-strength, rigid composites from the same base polymer.

Interactive Table 2: Comparative Thermal and Mechanical Properties of Polyesters

| Property | Polyester from 1,3-Propanediol | Polyester from 2-Methyl-1,3-propanediol | Polyester from 1,3-Propanediol, 2-(3-buten-1-yl)- |

| Glass Transition Temp. (Tg) | ~45-65 °C (PTT) | Low (as soft segment) | Moderate (uncross-linked) |

| Tensile Strength | High | Low to Moderate | Low (uncross-linked) / Very High (cross-linked) |

| Elasticity / Elongation | Low | High | High (uncross-linked) / Low (cross-linked) |

| Cross-linking Potential | No | No | Yes (via butenyl group) |

Advanced Analytical and Spectroscopic Characterization of 1,3 Propanediol, 2 3 Buten 1 Yl and Its Derived Macromolecules

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods provide detailed insights into the molecular framework and functional groups present in 1,3-Propanediol (B51772), 2-(3-buten-1-yl)- and its polymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural assignment of 1,3-Propanediol, 2-(3-buten-1-yl)-. ¹H and ¹³C NMR spectra provide information on the chemical environment of each proton and carbon atom, respectively. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, leading to an unambiguous assignment of all signals.

Quantitative NMR (qNMR) can be utilized to confirm the degree of functionalization, for instance, by comparing the integral of the alkene protons to those of the propanediol (B1597323) backbone.

¹H NMR Data for 1,3-Propanediol, 2-(3-buten-1-yl)-

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.8 | m | 1H | -CH=CH₂ |

| ~5.0 | m | 2H | -CH=CH₂ |

| ~3.6 | m | 4H | -CH₂OH |

| ~2.1 | m | 2H | -CH₂-CH= |

| ~1.8 | m | 1H | -CH(CH₂OH)₂ |

| ~1.5 | m | 2H | -CH₂-CH₂-CH= |

¹³C NMR Data for 1,3-Propanediol, 2-(3-buten-1-yl)-

| Chemical Shift (δ) ppm | Assignment |

| ~138 | -CH=CH₂ |

| ~115 | -CH=CH₂ |

| ~65 | -CH₂OH |

| ~45 | -CH(CH₂OH)₂ |

| ~32 | -CH₂-CH= |

| ~30 | -CH₂-CH₂-CH= |

In the corresponding macromolecules, NMR spectroscopy can be used to study the polymer microstructure, including the extent of polymerization through the disappearance or shifting of the alkene signals, and to identify the nature of the end-groups.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of the molecule by probing the characteristic vibrations of its functional groups. irb.hrnih.gov For 1,3-Propanediol, 2-(3-buten-1-yl)-, these techniques are particularly useful for confirming the presence of the key hydroxyl (-OH) and alkene (C=C) functionalities. irb.hrnih.gov

The IR spectrum will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. The C=C stretching vibration of the butenyl group is expected to appear around 1640 cm⁻¹. The C-H stretching vibrations of the alkene are typically observed just above 3000 cm⁻¹.

Raman spectroscopy is particularly sensitive to the non-polar C=C bond, providing a strong signal for the alkene group, thus complementing the IR data. irb.hrnih.gov Upon polymerization, the intensity of the vibrational bands associated with the alkene group will decrease, providing a method to monitor the reaction progress.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) | 3200-3600 (weak) |

| C-H (alkene) | Stretching | 3010-3095 | 3010-3095 |

| C-H (alkane) | Stretching | 2850-2960 | 2850-2960 |

| C=C | Stretching | 1640-1680 (variable) | 1640-1680 (strong) |

| C-O | Stretching | 1000-1260 | 1000-1260 |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the molecular weight of 1,3-Propanediol, 2-(3-buten-1-yl)-, allowing for the confirmation of its elemental composition. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used. The high mass accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental formulas.

Furthermore, fragmentation analysis (MS/MS) provides valuable structural information. By inducing fragmentation of the molecular ion, a characteristic pattern of fragment ions is produced, which can be pieced together to confirm the connectivity of the atoms within the molecule. For macromolecules, HRMS techniques, particularly MALDI-TOF (Time-of-Flight), are invaluable for determining the molecular weight distribution, including the average molecular weights (Mn, Mw) and the polydispersity index (PDI) of the polymer.

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are indispensable for the separation of 1,3-Propanediol, 2-(3-buten-1-yl)- from any impurities and for the analysis of its derived oligomers and polymers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for the analysis of volatile compounds. oiv.intoiv.int For diols like 1,3-Propanediol, 2-(3-buten-1-yl)-, derivatization is often employed to increase their volatility and improve chromatographic performance. nih.govnih.gov A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl groups into trimethylsilyl (B98337) ethers.

The gas chromatograph separates the derivatized analyte from other volatile components based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then detects and identifies the separated components based on their mass-to-charge ratio and fragmentation patterns, allowing for both qualitative and quantitative analysis. oiv.intoiv.int This technique is particularly useful for assessing the purity of the monomer and identifying any volatile byproducts from its synthesis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds, making it ideal for the characterization of 1,3-Propanediol, 2-(3-buten-1-yl)- and its derived macromolecules. uva.nlresearchgate.net

For the monomer, HPLC can be used to assess its purity by separating it from non-volatile impurities. For the resulting polymers, Size-Exclusion Chromatography (SEC), a mode of HPLC, is the standard method for determining the molecular weight distribution. chromatographyonline.com By using a series of columns with different pore sizes, the polymer molecules are separated based on their hydrodynamic volume. Calibration with well-characterized polymer standards allows for the determination of the average molecular weights and the polydispersity.

Different detectors can be coupled with HPLC, such as Refractive Index (RI), Ultraviolet (UV) (if the polymer contains a chromophore), and Multi-Angle Light Scattering (MALS) detectors, to obtain comprehensive information about the macromolecular structure.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution Analysis

No studies detailing the use of Gel Permeation Chromatography (GPC) to determine the molecular weight distribution, including number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), of homopolymers or copolymers specifically derived from 1,3-Propanediol, 2-(3-buten-1-yl)- were found.

Thermal Analysis Techniques for Polymer Characterization

Differential Scanning Calorimetry (DSC) for Investigation of Phase Transitions

There is no available literature reporting the use of Differential Scanning Calorimetry (DSC) to investigate the phase transitions, such as the glass transition temperature (Tg) or melting point (Tm), of polymeric materials synthesized from 1,3-Propanediol, 2-(3-buten-1-yl)-.

Thermogravimetric Analysis (TGA) for Assessment of Thermal Stability and Degradation Profiles

No published Thermogravimetric Analysis (TGA) data was located that would provide insight into the thermal stability and degradation profiles of polymers based on 1,3-Propanediol, 2-(3-buten-1-yl)-. This includes information on onset degradation temperatures and char yield.

Advanced Rheological and Mechanical Characterization of Polymeric Materials

A search for the rheological and mechanical properties of polymeric materials derived from 1,3-Propanediol, 2-(3-buten-1-yl)- also did not yield any specific findings. This includes data on viscosity, storage and loss moduli, tensile strength, and other mechanical performance indicators.

While general information exists for polyesters based on the parent monomer, 1,3-propanediol, and other functionalized diols, this information is not directly applicable to the unique chemical structure that the 2-(3-buten-1-yl)- substituent would impart to a polymer. The presence of the pendant butenyl group would be expected to significantly influence the polymerization behavior and the final properties of the resulting macromolecules, making analogies to other polyesters speculative.

Therefore, the creation of a scientifically accurate article with detailed research findings and data tables as per the user's request is not possible at this time due to the lack of available primary research on this specific chemical compound and its derived polymers.

Theoretical and Computational Chemistry Studies on 1,3 Propanediol, 2 3 Buten 1 Yl

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations would be indispensable for elucidating the fundamental properties of 1,3-Propanediol (B51772), 2-(3-buten-1-yl)-.

Conformational Analysis and Energy Landscapes of the Substituted Diol

A systematic conformational analysis would be the first step in understanding this molecule. The rotational degrees of freedom around the C-C single bonds in the propanediol (B1597323) backbone and the butenyl side chain would lead to a complex potential energy surface with numerous local minima corresponding to different conformers. The relative energies of these conformers would determine the molecule's preferred shapes in the gas phase and in solution. Key dihedral angles to investigate would include those around the C1-C2, C2-C3, and the C-C bonds of the butenyl group. The presence of the hydroxyl groups also allows for the possibility of intramolecular hydrogen bonding between the hydroxyl protons and the oxygen atoms, or potentially with the π-system of the double bond, which would significantly stabilize certain conformations.

A hypothetical data table for the relative energies of different conformers, which could be generated through computational studies, is presented below.

| Conformer | Dihedral Angle (O-C1-C2-C3) (°) | Dihedral Angle (C1-C2-C3-O) (°) | Dihedral Angle (C2-C(side)-C-C) (°) | Relative Energy (kcal/mol) | Hydrogen Bonding |

| A | 60 (gauche) | 60 (gauche) | 180 (anti) | 0.00 | O-H...O |

| B | 180 (anti) | 180 (anti) | 180 (anti) | 1.50 | None |

| C | 60 (gauche) | -60 (gauche') | 60 (gauche) | 2.10 | O-H...π |

| D | 180 (anti) | 60 (gauche) | -60 (gauche') | 3.50 | None |

This table is purely illustrative and represents the type of data that would be generated from quantum chemical calculations.

Reaction Pathway Modeling and Transition State Identification for Key Transformations

The presence of both hydroxyl groups and a terminal double bond makes 1,3-Propanediol, 2-(3-buten-1-yl)- a versatile precursor for various chemical transformations. Computational modeling could predict the reaction pathways and identify the transition state structures and activation energies for reactions such as:

Esterification or Etherification: Reactions involving the hydroxyl groups.

Addition Reactions: Reactions across the C=C double bond, such as hydrogenation, halogenation, or epoxidation.

Cyclization Reactions: Intramolecular reactions to form cyclic ethers.

Understanding these reaction pathways at a molecular level is crucial for designing efficient synthetic routes and controlling product selectivity.

Molecular Dynamics Simulations for Understanding Solution Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations would provide insights into the behavior of 1,3-Propanediol, 2-(3-buten-1-yl)- in the condensed phase. By simulating a collection of these molecules in a solvent box (e.g., water or an organic solvent), one could study:

Solvation Structure: How solvent molecules arrange around the diol, particularly around the hydrophilic hydroxyl groups and the more hydrophobic butenyl chain.

Intermolecular Hydrogen Bonding: The dynamics and lifetime of hydrogen bonds formed between molecules of the diol and between the diol and solvent molecules.

Diffusion and Transport Properties: How the molecule moves and interacts within a liquid environment.

These simulations are critical for understanding its physical properties like viscosity, miscibility, and its behavior in chemical reaction mixtures.

Computational Design of Novel Synthetic Routes to 1,3-Propanediol, 2-(3-buten-1-yl)-

Computational chemistry could play a vital role in designing efficient and novel synthetic pathways to this compound. By using retrosynthetic analysis software and quantum mechanical calculations, it would be possible to:

Identify Potential Precursors: Propose starting materials and key intermediates.

Evaluate Reaction Feasibility: Calculate reaction energies and barriers for proposed synthetic steps to assess their thermodynamic and kinetic viability.

Optimize Reaction Conditions: Computationally screen different catalysts and solvent systems to improve yield and selectivity.

Polymer Simulation and Modeling for Predicting Material Properties and Performance

The bifunctional nature of 1,3-Propanediol, 2-(3-buten-1-yl)- (two hydroxyl groups) and the presence of a polymerizable double bond make it an interesting candidate for creating novel polymers. For instance, the hydroxyl groups could be used for polycondensation reactions to form polyesters or polyethers, while the butenyl group could be used for subsequent cross-linking via free-radical polymerization.

Computational polymer modeling could predict the properties of such materials before they are synthesized. By constructing virtual polymer chains and simulating their behavior, it would be possible to estimate:

Mechanical Properties: Such as Young's modulus, tensile strength, and elasticity.

Thermal Properties: Including glass transition temperature and thermal stability.

Morphology: The arrangement of polymer chains in the solid state.

A hypothetical data table summarizing predicted polymer properties is shown below.

| Polymer Type | Cross-linking Density | Predicted Glass Transition Temperature (°C) | Predicted Young's Modulus (GPa) |

| Linear Polyester (B1180765) | 0% | 45 | 1.2 |

| Cross-linked Polyester | 25% | 65 | 2.5 |

| Cross-linked Polyester | 50% | 80 | 4.0 |

This table is purely illustrative and represents the type of data that would be generated from polymer simulation studies.

Environmental Considerations in the Production and Application of 1,3 Propanediol, 2 3 Buten 1 Yl Academic Research Focus

Development of Sustainable Synthesis Routes Applying Green Chemistry Principles

The conventional production of diols often relies on petrochemical feedstocks and energy-intensive processes. acs.org In contrast, the application of green chemistry principles is driving the development of more sustainable synthesis routes for diols, including those with structures analogous to 1,3-Propanediol (B51772), 2-(3-buten-1-yl)-. A primary focus of this research is the utilization of renewable resources.

Bio-based production has emerged as a promising alternative, with significant advancements in producing C2-C4 diols from renewable feedstocks. nih.gov These processes often involve the metabolic engineering of microorganisms to convert sugars, glycerol (B35011), or other biomass-derived materials into the desired diol. nih.govnih.govrsc.org For instance, research has demonstrated the biosynthesis of various C3-C5 diols from glucose in Escherichia coli by designing a platform that combines oxidation and reduction pathways. nih.gov This approach leverages highly active amino-acid synthetic pathways to channel metabolic flux towards diol formation. nih.gov

Glycerol, a major byproduct of biodiesel production, is another key renewable feedstock. researchgate.netnih.govresearchgate.net The conversion of glycerol to 1,3-propanediol is a well-established commercial process, and research continues to explore new microbial strains and fermentation strategies to improve efficiency and reduce byproducts. rsc.orgnih.govnih.gov While a direct biosynthetic pathway for 1,3-Propanediol, 2-(3-buten-1-yl)- has not been explicitly detailed in publicly available research, the principles established for other diols provide a clear roadmap. The synthesis would likely involve the selection or engineering of a microbial chassis capable of producing a precursor molecule that can be subsequently modified to introduce the 3-buten-1-yl group.

Furthermore, the integration of biocatalysis with chemical synthesis offers a hybrid approach. For example, bio-based aldehydes can be produced through microbial oxidation of bio-alcohols and then used in subsequent chemical reactions to build more complex molecules like trimethylolpropane. acs.org A similar strategy could be envisioned for 1,3-Propanediol, 2-(3-buten-1-yl)-, where a bio-derived propanediol (B1597323) derivative is chemically functionalized.

| Aspect | Conventional Synthesis | Bio-Based Synthesis (Green Chemistry) |

|---|---|---|

| Feedstock | Petroleum-derived (e.g., propylene, butane) acs.orggoogle.com | Renewable (e.g., glucose, glycerol, biomass) nih.govnih.govrsc.org |

| Process Conditions | High temperature and pressure, often requiring metal catalysts acs.org | Mild conditions (ambient temperature and pressure) acs.org |

| Catalyst | Often heavy metal catalysts acs.org | Enzymes, whole-cell biocatalysts nih.govrsc.org |

| Environmental Impact | Higher greenhouse gas emissions, reliance on finite resources acs.orgmdpi.com | Lower carbon footprint, utilization of renewable carbon sources covestro.comnih.gov |

Research on Biodegradation Pathways and Mechanisms of 1,3-Propanediol, 2-(3-buten-1-yl)- and its Polymers

Unsaturated alcohols are known to undergo atmospheric degradation, primarily initiated by reactions with hydroxyl (OH) radicals. acs.orgacs.org This process leads to the formation of various oxidation products. acs.org In an aquatic or soil environment, the biodegradation of alcohols is a well-documented phenomenon. Studies on fatty alcohols in wastewater treatment plants show a high degree of removal, with the compounds being rapidly degraded by microorganisms. cleaninginstitute.org The biodegradation typically proceeds via oxidation of the alcohol group.

The presence of the butenyl group in 1,3-Propanediol, 2-(3-buten-1-yl)- introduces a site of unsaturation, which could influence its biodegradation pathway. Microorganisms possess enzymatic machinery capable of acting on double bonds. The ultimate biodegradability would depend on the ability of microbial enzymes to break down the molecule into smaller, assimilable components.

For polymers derived from this diol, their biodegradability would be a function of the polymer backbone structure. For instance, polyesters synthesized from diols can be susceptible to hydrolysis, which breaks the ester linkages and releases the constituent diol and dicarboxylic acid monomers. These monomers can then be further biodegraded. The rate and extent of this degradation would depend on factors such as the polymer's crystallinity, molecular weight, and the presence of functional groups that may enhance or hinder microbial attack. The general principles of polymer biodegradation suggest that amorphous regions are more readily degraded than crystalline regions.

Life Cycle Assessment (LCA) Studies for Assessing Environmental Impact of Production and Use

A Life Cycle Assessment (LCA) is a comprehensive methodology for evaluating the environmental impacts of a product throughout its entire life cycle, from raw material extraction to final disposal. To date, no specific LCA for 1,3-Propanediol, 2-(3-buten-1-yl)- has been published in academic literature. However, LCAs of other bio-based diols can serve as a valuable reference.

For example, a preliminary LCA of a vanillin-based spirocyclic diol indicated that its greenhouse gas emissions were significantly lower than those of bio-based 1,3-propanediol. This highlights that not all bio-based routes are equal in their environmental performance and that the choice of feedstock and conversion technology is critical.

An LCA for 1,3-Propanediol, 2-(3-buten-1-yl)- would need to consider the following stages:

Cradle-to-Gate: This would encompass the environmental burdens associated with the cultivation and harvesting of the biomass feedstock (if bio-based), transportation, and the energy and material inputs for the synthesis process.

Use Phase: For applications in polymers or other materials, the environmental performance during the product's service life would be assessed.

End-of-Life: This stage would evaluate the impacts of different disposal scenarios, such as landfilling, incineration, or recycling. The biodegradability of the diol and its polymers would be a key parameter in this assessment.

The results of such an LCA would provide a quantitative basis for comparing the environmental performance of 1,3-Propanediol, 2-(3-buten-1-yl)- with conventional, petroleum-derived alternatives and for identifying opportunities for environmental improvement throughout its life cycle.

| Life Cycle Stage | Key Parameters for Assessment | Potential Data Sources/Analogues |

|---|---|---|

| Raw Material Acquisition | Land use, water consumption, fertilizer use (for bio-feedstocks); fossil fuel depletion (for petrochemicals). | LCA data for corn, sugarcane, or glycerol production. acs.orggoogle.com |

| Manufacturing | Energy consumption, process emissions, water usage, waste generation. | Process simulation data; LCA of similar bio-based chemical production. |

| Use Phase | Durability and performance of products containing the diol. | Performance data of polymers derived from analogous diols. |

| End-of-Life | Biodegradation rate, recyclability, emissions from incineration or landfilling. | Biodegradation studies of related unsaturated alcohols and polyesters. acs.orgcleaninginstitute.org |

Exploration of Waste Valorization and Circular Economy Approaches for Diol Derivatives

The principles of a circular economy, which aim to eliminate waste and keep materials in use, are highly relevant to the production and application of diol derivatives. mdpi.compolyurethanes.org Research in this area focuses on two main strategies: the use of waste materials as feedstocks for diol production and the development of technologies to recycle products derived from these diols.

Waste Valorization for Diol Production: A significant body of research is dedicated to the valorization of industrial and post-consumer waste streams for the production of chemicals, including polyols. researchgate.netnih.govnih.govelsevier.com For example, used cooking oil can be converted into bio-polyols through transesterification. mdpi.com These bio-polyols can then be used to produce polyurethane foams, providing a sustainable solution for municipal waste recycling. mdpi.com Similarly, crude glycerol from biodiesel production is a prime candidate for valorization into propanediols and other valuable chemicals through microbial fermentation. researchgate.netnih.govresearchgate.net This approach not only reduces the reliance on virgin feedstocks but also addresses the challenge of waste management in other industries.

Circular Economy for Diol-Based Polymers: For polymers synthesized using 1,3-Propanediol, 2-(3-buten-1-yl)-, circular economy approaches would focus on end-of-life management. This includes:

Mechanical Recycling: This involves physically processing the polymer waste (e.g., grinding) and re-introducing it into the manufacturing of new products. cannon.com

Chemical Recycling: This more advanced approach involves breaking down the polymer into its constituent monomers (depolymerization). polyurethanes.orgcannon.comeuropur.org For instance, polyurethane foams can be chemically recycled to recover the polyols, which can then be used to produce new foam, thus closing the loop. polyurethanes.orgeuropur.org A similar strategy could be developed for polymers based on 1,3-Propanediol, 2-(3-buten-1-yl)-, potentially through hydrolysis or other chemical processes to recover the diol.

The development of such recycling technologies is crucial for establishing a circular economy for diol-based materials, reducing landfill waste, and conserving resources. europur.org

Future Research Directions and Emerging Applications for 1,3 Propanediol, 2 3 Buten 1 Yl

Integration into Advanced Functional Materials (e.g., smart materials, self-healing polymers, biomedical polymers)

The presence of the 3-butenyl group is a gateway to a variety of powerful modification chemistries, making 1,3-propanediol (B51772), 2-(3-buten-1-yl)- an ideal candidate for the creation of advanced functional materials.

Smart and Self-Healing Polymers: The pendant double bond can act as a reactive site for cross-linking, a fundamental mechanism in the design of self-healing polymers. researchgate.netmdpi.com One promising avenue is the use of thiol-ene "click" chemistry, a highly efficient and selective reaction between a thiol and an alkene. researchgate.netrsc.orgrsc.org By incorporating dithiol cross-linkers, polymers derived from 1,3-propanediol, 2-(3-buten-1-yl)- could be designed to form dynamic networks capable of healing after damage. researchgate.net Furthermore, the butenyl group could participate in reversible covalent bonding, a key feature of intrinsic self-healing systems. nih.govnih.gov Research could explore the development of smart materials that respond to stimuli such as light or temperature, where the butenyl group could be functionalized with photo-responsive or thermo-responsive moieties.

Biomedical Polymers: The biocompatibility of 1,3-propanediol as a monomer makes its derivatives attractive for biomedical applications. qub.ac.uknih.gov The butenyl side chain offers a platform for attaching bioactive molecules, drugs, or imaging agents. mdpi.comnih.gov For instance, polymers and hydrogels synthesized from this diol could be functionalized to enhance cell adhesion, promote tissue regeneration, or for controlled drug release. nih.govacs.orgwikipedia.org The ability to create biodegradable polyesters from this diol could lead to the development of resorbable medical devices and scaffolds for tissue engineering. nih.govnih.gov

| Potential Application | Functionalization Strategy | Relevant Polymer Type |

| Smart Materials | Thiol-ene click chemistry, Reversible covalent bonding | Cross-linked polyesters, Polyurethanes |

| Self-Healing Polymers | Dynamic cross-linking via butenyl group | Elastomers, Coatings |

| Biomedical Polymers | Covalent attachment of bioactive molecules | Biodegradable polyesters, Hydrogels |

Exploration of Novel Catalytic Systems for Efficient Synthesis and Selective Transformations

The efficient and selective synthesis of 1,3-propanediol, 2-(3-buten-1-yl)- and its derivatives is paramount for their widespread application. Future research will likely focus on developing novel catalytic systems to control the stereochemistry and functionality of this monomer.

Efficient Synthesis: Current synthetic routes to substituted 1,3-propanediols can be multi-step and require stringent reaction conditions. wikipedia.orggoogle.com Research into catalytic methods such as the diastereoselective synthesis from 1,5-monoallylic diols or the asymmetric reduction of β-hydroxy ketones could offer more direct and efficient pathways. nih.govresearchgate.net The development of catalysts for the direct hydroformylation and subsequent hydrogenation of precursors containing the butenyl moiety could also streamline its production.

Selective Transformations: The butenyl group is ripe for a variety of selective catalytic transformations. Ring-opening metathesis polymerization (ROMP) is a powerful technique that could utilize the cyclic strain of a precursor to synthesize high molecular weight polymers with the butenyl group in the repeating unit. rsc.orgrsc.orgyoutube.comnih.gov This would allow for the creation of polymers with a high density of functionalizable sites. Additionally, selective oxidation or epoxidation of the double bond could introduce new functionalities, further expanding the chemical space accessible from this monomer.

| Catalytic Approach | Objective | Potential Outcome |

| Diastereoselective Synthesis | Efficient and stereocontrolled synthesis of the diol | Higher yields and purity of the monomer |

| Asymmetric Reduction | Control of chirality at the stereocenters | Enantiomerically pure monomers for specialized polymers |

| Ring-Opening Metathesis Polymerization (ROMP) | Synthesis of functional polymers | High molecular weight polymers with pendant butenyl groups |

Bio-inspired Synthesis and Biocatalysis for Structurally Complex Derivatives

Harnessing biological systems for chemical synthesis offers a sustainable and highly selective alternative to traditional chemical methods. The future of 1,3-propanediol, 2-(3-buten-1-yl)- synthesis and derivatization will likely involve bio-inspired and biocatalytic approaches.

Bio-synthesis of the Monomer: The biosynthesis of 1,3-propanediol from renewable feedstocks like glycerol (B35011) is a well-established industrial process. qub.ac.uknih.govfrontiersin.org Future research could focus on engineering metabolic pathways in microorganisms to produce the 2-(3-buten-1-yl)- substituted derivative directly. This would involve the identification or engineering of enzymes capable of introducing the butenyl side chain during the fermentation process.

Biocatalytic Derivatization: Enzymes offer unparalleled stereoselectivity in chemical transformations. rsc.org Diketoreductases could be employed for the stereoselective synthesis of chiral 1,3-diols, leading to enantiomerically pure versions of 1,3-propanediol, 2-(3-buten-1-yl)-. nih.govacs.orgnih.gov This is particularly important for applications in pharmaceuticals and other high-value sectors where chirality is critical. Furthermore, enzymes could be used to catalyze the modification of the butenyl group, for example, through selective epoxidation or hydroxylation, to create novel and structurally complex derivatives. acs.org

| Biocatalytic Strategy | Goal | Advantage |

| Engineered Metabolic Pathways | Direct biosynthesis of the monomer from renewables | Sustainable and potentially cost-effective production |

| Enzymatic Asymmetric Synthesis | Production of enantiomerically pure diol | Access to chiral polymers with specific properties |

| Enzyme-catalyzed Derivatization | Creation of novel, complex structures | High selectivity and milder reaction conditions |

Development of High-Performance Polymers for Niche and High-Value Applications

The unique structure of 1,3-propanediol, 2-(3-buten-1-yl)- allows for the development of high-performance polymers with tailored properties for specialized applications.

Advanced Polyesters and Polyurethanes: This diol can be incorporated into polyesters and polyurethanes to create materials with enhanced properties. nih.govmdpi.comresearchgate.net The butenyl side chain can be used to introduce cross-links, which can improve the thermal stability, mechanical strength, and chemical resistance of the resulting polymers. mdpi.com This could lead to the development of high-performance coatings, adhesives, and elastomers.

Functional Polymer Architectures: The pendant double bond allows for post-polymerization modification, enabling the creation of complex polymer architectures. nih.gov This could include the grafting of other polymer chains to create graft copolymers or the functionalization with specific chemical groups to create materials for applications in sensors, membranes, or catalysis. The ability to control the density and distribution of the butenyl groups along the polymer chain will be key to tuning the final properties of these materials.

| Polymer Type | Key Feature | Potential Application |

| Cross-linked Polyesters/Polyurethanes | Enhanced thermal and mechanical properties | High-performance coatings, adhesives, elastomers |

| Graft Copolymers | Tailored material properties through side chains | Advanced composites, functional surfaces |

| Functionalized Polymers | Specific chemical reactivity | Sensors, separation membranes, catalysts |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 1,3-Propanediol, 2-(3-buten-1-yl)-?

- Methodology : Use a combination of NMR (¹H/¹³C) and FT-IR to confirm the presence of hydroxyl (-OH) and butenyl groups. For NMR, compare chemical shifts to structurally similar diols (e.g., 1,3-propanediol derivatives) . FT-IR should detect O-H stretching (~3200–3600 cm⁻¹) and C=C vibrations (~1640 cm⁻¹) from the butenyl substituent .

- Validation : Cross-reference with GC-MS for purity assessment and molecular weight confirmation .

Q. How can synthetic routes for 1,3-Propanediol, 2-(3-buten-1-yl)- be optimized for yield?

- Synthetic Design : Adapt methods from analogous diol derivatives (e.g., 2-substituted propanediols). Key steps include:

- Alkylation : React 1,3-propanediol with 3-buten-1-yl bromide under basic conditions (e.g., NaH in THF) .

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

- Temperature Control : Maintain 40–60°C to balance reaction rate and side-product formation .

Advanced Research Questions

Q. How do steric and electronic effects of the butenyl group influence the compound’s reactivity in polymer synthesis?

- Experimental Approach :

- Computational Modeling : Perform DFT calculations to map electron density around the butenyl group and hydroxyls .

- Kinetic Studies : Compare polymerization rates with unsubstituted 1,3-propanediol using ring-opening polymerization (e.g., with ε-caprolactone) .

- Data Interpretation : The butenyl group may hinder nucleophilic attack on hydroxyls, reducing polymerization efficiency but introducing branching points .